molecular formula C14H22N2O B1518309 Benzyl[1-(morpholin-4-yl)propan-2-yl]amine CAS No. 106476-34-0

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine

Cat. No. B1518309
CAS RN: 106476-34-0
M. Wt: 234.34 g/mol
InChI Key: PRLFOSQAXSIYGJ-UHFFFAOYSA-N
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Description

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is a chemical compound with the CAS Number: 106476-34-0 . It has a molecular weight of 234.34 . The IUPAC name for this compound is N-benzyl-1-(4-morpholinyl)-2-propanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The Inchi Code for Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is 1S/C14H22N2O/c1-13(12-16-7-9-17-10-8-16)15-11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is a liquid at room temperature . It has a molecular weight of 234.34 .

Scientific Research Applications

Environmental Phenol Exposure in Pregnant Women A study investigated the exposure to various environmental phenols, including benzophenone-3, bisphenol A (BPA), and others in pregnant women. It aimed to assess exposure to these chemicals or their precursors by measuring urinary concentrations. The research found significant differences in concentrations based on racial/ethnic differences and geographic location, indicating differential exposures. Although this study does not focus on Benzyl[1-(morpholin-4-yl)propan-2-yl]amine directly, it highlights the broad context of environmental phenol exposure research and the methodologies employed to assess and understand exposure levels in specific populations, such as pregnant women (Mortensen et al., 2014).

Metabolism and Disposition of Orexin Receptor Antagonist Another study investigated the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist. This study is particularly relevant because it deals with the metabolic pathways and disposition of a compound with a structure that includes a benzylamine moiety, similar to Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. The findings revealed the principal circulating components in plasma and the major routes of metabolism, providing insights into how similar compounds are processed within the body (Renzulli et al., 2011).

Urinary Volatiles in Health and Disease Research has suggested that volatile aromatic amines may be of diagnostic use and could contribute to the etiology or pathogenesis of diseases like periodontal disease. A study identified and quantified volatile aromatic amines in the oral cavity, suggesting their potential relevance in disease processes. This study informs the broader field of research on aromatic amines, to which Benzyl[1-(morpholin-4-yl)propan-2-yl]amine belongs (Kostelc et al., 1981).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation .

properties

IUPAC Name

N-benzyl-1-morpholin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13(12-16-7-9-17-10-8-16)15-11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLFOSQAXSIYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl[1-(morpholin-4-yl)propan-2-yl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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